N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide
Description
N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide is an ethanediamide derivative featuring two distinct substituents:
- Oxolan-2-yl methyl group: The tetrahydrofuran (oxolan) ring enhances solubility in organic solvents and introduces stereochemical complexity.
This compound is structurally related to derivatives in , which share the ethanediamide backbone but differ in substituents .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c21-14-12-6-2-1-5-11(12)13(19-20-14)9-18-16(23)15(22)17-8-10-4-3-7-24-10/h1-2,5-6,10H,3-4,7-9H2,(H,17,22)(H,18,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUVMHUKWBNQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps. One common method starts with the preparation of 4-oxo-3,4-dihydrophthalazin-1-ylmethylamine, which is then reacted with oxolane-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the oxolane ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogues from and
Key compounds from and include benzohydrazides (B-series) and piperazine/piperidine-substituted phthalazinones (A-series).
Table 1: Structural and Physical Properties
Key Observations :
- Substituent Effects: The oxolan group in the target compound likely enhances solubility compared to purely aromatic substituents (e.g., B2’s fluorophenyl group) . The phthalazinone moiety provides a planar aromatic system, analogous to A22 and A14, which may facilitate π-π stacking in biological targets .
Pharmacological and Physicochemical Properties
Table 2: Comparative Bioactivity and Solubility
Key Observations :
- Lipophilicity : The target compound’s predicted LogP (~1.5) is lower than B2 and A22, suggesting improved aqueous solubility due to the oxolan group’s ether oxygen .
Biological Activity
N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, pharmacological effects, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 316.36 g/mol. The compound features a phthalazinone core, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O3 |
| Molecular Weight | 316.36 g/mol |
| LogP | 0.5321 |
| Polar Surface Area | 77.866 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
1. Anticancer Activity
Research indicates that compounds related to phthalazinones exhibit significant anticancer properties. This compound has been studied for its ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents.
Case Study:
A study demonstrated that derivatives of phthalazinones significantly inhibited the growth of various cancer cell lines, including breast and ovarian cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent .
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of certain kinases that play critical roles in cell signaling and proliferation.
Research Findings:
In vitro assays revealed that this compound effectively inhibited kinase activity at micromolar concentrations, leading to decreased phosphorylation of target proteins involved in oncogenic signaling pathways .
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of Phthalazinone Core : The initial step includes the condensation of appropriate aldehydes with hydrazines to form the phthalazinone structure.
- Methylation : Subsequent methylation reactions introduce the oxolan moiety.
- Purification : The final compound is purified using recrystallization techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
